Aerothionin
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Overview
Description
Aerothionin is a bromotyrosine derivative isolated from marine sponges, particularly from the species Aplysina gerardogreeni . This compound has garnered significant attention due to its potent antimycobacterial and anti-tumor activities . This compound’s unique structure and bioactivity make it a promising candidate for various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aerothionin can be synthesized through phenolic oxidation of the methyl pyruvate oxime derivative using thallium(III) trifluoroacetate as a key reagent . The synthetic route involves several steps, including the formation of intermediate compounds and their subsequent oxidation to yield this compound .
Industrial Production Methods
Industrial production of this compound primarily relies on extraction from marine sponges. The process involves maceration of the freeze-dried and ground sponge with solvents such as hexane, dichloromethane, and ethanol . The dichloromethane extract is then isolated and purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Aerothionin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromotyrosine moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include thallium(III) trifluoroacetate for oxidation and various reducing agents for reduction reactions . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various bromotyrosine derivatives with modified functional groups, which can exhibit different bioactivities .
Scientific Research Applications
Aerothionin has a wide range of scientific research applications, including:
Mechanism of Action
Aerothionin exerts its effects through several molecular targets and pathways. It has been shown to inhibit the growth of multidrug-resistant Mycobacterium tuberculosis by interfering with essential cellular processes . Additionally, this compound exhibits anti-tumor activity by reducing the viability of cancer cells and inhibiting their proliferation . The exact molecular targets and pathways involved in these actions are still under investigation, but they likely involve interactions with key enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Aerothionin is structurally similar to other bromotyrosine derivatives, such as homothis compound and aerophobin-1 . These compounds share similar brominated tyrosine moieties and exhibit comparable bioactivities .
Uniqueness
What sets this compound apart from its similar compounds is its potent activity against multidrug-resistant Mycobacterium tuberculosis and its significant anti-tumor effects . While other bromotyrosine derivatives also exhibit bioactivity, this compound’s unique structure and reactivity make it a particularly promising candidate for further research and development .
Biological Activity
Aerothionin is a bromotyrosine derivative isolated from marine sponges, particularly Aplysina species. It has garnered attention for its diverse biological activities, including anticancer, antimycobacterial, and neuroprotective effects. This article delves into the biological activity of this compound, summarizing research findings, case studies, and presenting data in tables for clarity.
Biological Activity Overview
This compound exhibits a range of biological activities that can be categorized as follows:
- Anticancer Activity
- Antimycobacterial Activity
- Neuroprotective Effects
Anticancer Activity
This compound has shown significant cytotoxic effects against various cancer cell lines. Notably:
- HeLa Cells : this compound demonstrated an IC50 value of approximately 29 µM against cervical cancer cells (HeLa) .
- MCF-7 Cells : It also exhibited cytotoxicity towards breast cancer cells (MCF-7) .
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
In a study comparing the effects of this compound and its analog Homothis compound on pheochromocytoma cells, both compounds reduced cell viability significantly at concentrations starting from 25 µM, with this compound showing a therapeutic window wider than other tested compounds like Aeroplysinin-1 .
Antimycobacterial Activity
This compound has been identified as having potent antimycobacterial properties. It was effective against multidrug-resistant clinical isolates of Mycobacterium tuberculosis, showcasing its potential as a therapeutic agent in treating tuberculosis .
Table 2: Antimycobacterial Activity of this compound
Strain Type | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Drug-resistant M. tuberculosis | Not specified |
Neuroprotective Effects
Recent studies have indicated that this compound can inhibit α-synuclein aggregation, which is significant in the context of neurodegenerative diseases such as Parkinson's disease. However, it was noted that at effective concentrations for α-synuclein inhibition, this compound exhibited toxicity to primary dopaminergic neurons . This dual effect suggests a complex interaction that warrants further investigation.
Table 3: Neuroprotective Activity of this compound
Study on Tumor Cell Lines
In a comprehensive study, researchers evaluated the effects of this compound on various tumor cell lines. The results indicated that while this compound effectively reduced the viability of cancer cells, it also stimulated normal fibroblast viability at lower concentrations (up to 25 µM), highlighting its selective toxicity profile . This suggests potential applications in cancer therapy where minimizing damage to healthy tissues is crucial.
Antimycobacterial Efficacy
Another significant study focused on the antimycobacterial activity of this compound against drug-resistant strains. The results confirmed its efficacy, suggesting that it could serve as a lead compound in developing new treatments for resistant tuberculosis strains .
Discussion
The biological activity of this compound presents a promising avenue for therapeutic development. Its anticancer properties coupled with notable antimycobacterial effects position it as a versatile compound in pharmacology. However, the observed neurotoxicity at effective dosages for neuroprotection necessitates further research to optimize its therapeutic index.
Future Research Directions
- Mechanistic Studies : Understanding the pathways through which this compound exerts its effects.
- Safety Profiles : Investigating the long-term effects and potential side effects in vivo.
- Formulation Development : Exploring delivery methods that maximize efficacy while minimizing toxicity.
Properties
Molecular Formula |
C24H26Br4N4O8 |
---|---|
Molecular Weight |
818.1 g/mol |
IUPAC Name |
(5S,6R)-7,9-dibromo-N-[4-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36)/t19-,20-,23+,24+/m0/s1 |
InChI Key |
BJWQSQOWGBUSFC-UWXQAFAOSA-N |
Isomeric SMILES |
COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NO[C@@]4(C3)C=C(C(=C([C@@H]4O)Br)OC)Br)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br |
Synonyms |
aerothionin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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